molecular formula C21H12BrCl2IN2O3 B4307228 N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide

N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide

Cat. No.: B4307228
M. Wt: 618.0 g/mol
InChI Key: AOHSWXNUYKMWLN-UHFFFAOYSA-N
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Description

N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, which is known for its biological activity and is often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. The purification process would involve recrystallization or chromatography techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromo and iodo) on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The halogen substituents may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide is unique due to its combination of a benzoxazole ring with multiple halogen substituents, which can enhance its biological activity and make it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrCl2IN2O3/c1-29-19-14(6-10(23)7-16(19)24)20(28)26-12-3-5-18-17(9-12)27-21(30-18)13-8-11(25)2-4-15(13)22/h2-9H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHSWXNUYKMWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrCl2IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide
Reactant of Route 6
N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide

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